ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate
Description
Ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate is a synthetic organic compound characterized by a pent-4-enoate backbone with an E-configured double bond. Key structural features include:
- Dimethylamino group: At position 5, this moiety enhances solubility and may participate in hydrogen bonding or ionic interactions.
- 3-Oxo group: A ketone at position 3 introduces polarity and reactivity.
- Ethyl ester: The terminal ester group influences bioavailability and metabolic stability.
Properties
IUPAC Name |
ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO3/c1-4-22-16(21)13(15(20)7-8-19(2)3)9-11-5-6-12(17)10-14(11)18/h5-8,10,13H,4,9H2,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNINJSNPLWUSB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate, a compound with the molecular formula C16H19Cl2NO and a molecular weight of 344.232 g/mol, has garnered attention in various fields due to its biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a dimethylamino group and a dichlorophenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19Cl2NO |
| Molecular Weight | 344.232 g/mol |
| CAS Number | Not specified |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study : A study conducted by demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
2. Anticancer Potential
Research has also highlighted the potential anticancer effects of this compound. The mechanism appears to involve the induction of apoptosis in cancer cells.
Case Study : In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM for MCF-7 breast cancer cells .
3. Neuroprotective Effects
The compound’s neuroprotective properties have been explored in models of neurodegenerative diseases. It is believed to exert these effects through the modulation of neurotransmitter levels.
Case Study : Research involving rodent models indicated that administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing partial structural motifs or functional groups. Data are derived from peer-reviewed literature and chemical databases.
Table 1: Structural and Functional Comparison
Structural Analysis
Backbone and Functional Groups
- Dichlorophenyl Substituents : Pyrazole derivatives like Diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate share the dichlorophenyl motif but diverge in core structure, likely leading to divergent biological targets (e.g., pyrazoles often target cyclooxygenase).
Steric and Electronic Effects
- The E-configuration in the target compound and (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate imposes rigidity, which may enhance target selectivity compared to Z-isomers.
Hypothesized Bioactivity
- Antimicrobial Potential: The 2,4-dichlorophenyl group is prevalent in antifungal agents (e.g., pyrazole derivatives ), suggesting similar applications for the target compound.
- CNS Modulation: BD 1047 (), a dichlorophenyl ethylamine derivative with dimethylaminoethyl groups, exhibits σ-receptor affinity . The target compound’s dimethylamino and dichlorophenyl groups may enable analogous interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
